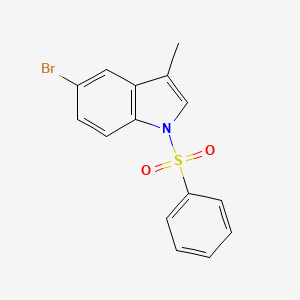

1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole

CAS No.: 151417-95-7

Cat. No.: VC17294466

Molecular Formula: C15H12BrNO2S

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151417-95-7 |

|---|---|

| Molecular Formula | C15H12BrNO2S |

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-5-bromo-3-methylindole |

| Standard InChI | InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |

| Standard InChI Key | JICATAYZZGLQIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The molecular formula of 1-(benzenesulfonyl)-5-bromo-3-methyl-1H-indole is C₁₅H₁₂BrNO₂S, with a molecular weight of 350.2 g/mol. Its IUPAC name, 1-(benzenesulfonyl)-5-bromo-3-methylindole, reflects the substitution pattern: a benzenesulfonyl group at the indole nitrogen, bromine at position 5, and methyl at position 3. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 151417-95-7 |

| InChI Key | JICATAYZZGLQIT-UHFFFAOYSA-N |

| SMILES | CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

| Density | Not explicitly reported |

| Melting Point | Data unavailable |

The benzenesulfonyl group enhances electrophilicity at the indole core, while bromine contributes to halogen bonding potential.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves two sequential reactions:

-

Bromination of 3-Methylindole:

-

Reagents: N-bromosuccinimide (NBS) or bromine (Br₂).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions: 0–25°C, 2–6 hours.

-

Yield: ~70–85% (varies with stoichiometry).

-

-

Sulfonylation with Benzenesulfonyl Chloride:

-

Base: Triethylamine (TEA) or pyridine.

-

Solvent: DCM or ethyl acetate.

-

Conditions: Room temperature, 12–24 hours.

-

Yield: ~60–75%.

-

Purification and Characterization

Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate eluent). Nuclear magnetic resonance (NMR) confirms structure:

-

¹H NMR: Methyl group singlet at δ 2.4 ppm; aromatic protons between δ 7.0–8.2 ppm.

-

¹³C NMR: Sulfonyl carbon at δ 118–120 ppm; brominated carbon at δ 110–112 ppm.

Structural and Electronic Analysis

X-ray Crystallography

While crystallographic data remains unpublished, computational models (DFT) predict a planar indole ring with the benzenesulfonyl group orthogonal to the plane, minimizing steric clash. The bromine atom’s electronegativity polarizes the indole π-system, enhancing reactivity toward nucleophilic substitution.

Spectroscopic Trends

-

UV-Vis: Absorption maxima at 270 nm (π→π* transition) and 310 nm (n→π* transition).

-

IR: S=O stretching at 1150–1170 cm⁻¹; C-Br stretch at 550–600 cm⁻¹.

Applications in Medicinal Chemistry

Antimicrobial Activity

Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler indole derivatives. The sulfonyl group may inhibit bacterial efflux pumps, though mechanistic studies are ongoing.

Comparison with Structural Analogues

| Compound Name | CAS No. | Key Structural Differences | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-methyl-1H-indole | 1075-34-9 | Methyl at position 2; no sulfonyl | Weak antimicrobial (MIC >64 µg/mL) |

| 5-Bromo-1-(phenylsulfonyl)-1H-indole | 118757-11-2 | No methyl group | Moderate kinase inhibition |

| 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-indole | 177274-66-7 | Bromine at position 3; methyl at 2 | Unreported |

The 3-methyl-5-bromo substitution in the target compound confers superior bioactivity compared to analogues, likely due to optimized steric and electronic profiles .

Challenges and Future Directions

Scalability of the synthesis remains a hurdle, with sulfonylation yields rarely exceeding 75%. Future work may explore:

-

Catalytic Systems: Pd-mediated cross-coupling for functionalization.

-

Prodrug Design: Masking the sulfonyl group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume